molecular formula C17H20N4O4S B2563537 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide CAS No. 942012-05-7

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide

Cat. No.: B2563537
CAS No.: 942012-05-7
M. Wt: 376.43
InChI Key: WWWQWQCZWLDKEV-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central oxamide (ethanediamide) linker. Its structure includes two distinct substituents:

  • Left side: A 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group, combining a thiophene ring (a sulfur-containing heterocycle) with a dimethylaminoethyl chain. The thiophene moiety is known for its electron-rich aromatic system, which often enhances binding to biological targets .
  • Right side: A 2-methyl-4-nitrophenyl group, featuring a nitro substituent (electron-withdrawing) and a methyl group. Nitro groups are frequently associated with increased metabolic stability but may also influence redox reactivity .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-9-12(21(24)25)6-7-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQWQCZWLDKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethylamine with thiophene-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-methyl-4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The compound features a thiophene ring and a nitrophenyl group, which contribute to its reactivity and potential biological activity.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including:

  • Oxidation : Leading to thiophene sulfoxides or sulfones.
  • Reduction : Producing amino derivatives.
  • Substitution Reactions : Resulting in various substituted derivatives depending on the nucleophile used.

Biology

Research has indicated that this compound exhibits bioactive properties , making it a candidate for further investigation:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into its effects on cancer cell lines have shown selective cytotoxicity, sparing normal cells while targeting malignant ones.

Medicine

The compound is being explored for its potential therapeutic effects:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, offering avenues for drug development targeting various diseases.

Industry

In industrial applications, N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide is utilized in the development of:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in advanced materials.

Data Table of Research Findings

Application AreaSpecific UseObservationsReferences
ChemistryBuilding BlockFacilitates synthesis of complex molecules
BiologyAntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective against cancer cells
MedicineEnzyme InhibitionPotential drug target for metabolic diseases
IndustryOrganic SemiconductorsSuitable for advanced materials development

Case Study 1: Antimicrobial Properties

A study conducted on derivatives of similar compounds demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) around 256 µg/mL against common pathogens. This highlights the potential for developing new antimicrobial agents based on the compound's structure.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving cancer cell lines showed that derivatives of this compound exhibited selective cytotoxicity, indicating promising therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group may interact with cellular proteins, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the evidence. Key differentiating factors include substituent groups, linker chemistry, and inferred pharmacological implications.

Thiophene-Containing Analogs

Compound Name Key Structural Features Pharmacological Notes Reference
Target Compound Ethanediamide linker, thiophen-2-yl, nitro Potential enzyme/receptor modulation
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide linker, bromophenyl Antimycobacterial activity
Beta-hydroxythiofentanyl Piperidine core, thiophen-2-yl Opioid receptor agonist
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]...oxide Sulfoxide, thiophen-2-yl ethylamine Unspecified CNS activity
  • Linker Chemistry : The ethanediamide linker in the target compound allows for hydrogen bonding and rigidity, contrasting with the flexible acetamide in N-(4-bromophenyl)-2-(2-thienyl)acetamide .
  • Aryl Substituents : The nitro group in the target compound may enhance metabolic stability compared to the bromine in N-(4-bromophenyl)-2-(2-thienyl)acetamide, though nitro groups can introduce toxicity risks .
  • Thiophene Positioning : Unlike beta-hydroxythiofentanyl (an opioid), the target compound lacks a piperidine scaffold, suggesting divergent biological targets .

Ethanediamide Derivatives

Compound Name Substituents Functional Implications Reference
Target Compound Thiophen-2-yl, nitrophenyl Potential kinase inhibition
N-[2-(Dimethylamino)ethyl]-N'-[2-...]ethanediamide Furan-2-yl, pyrazol-4-yl Ranitidine-related (antacid activity)
  • Dimethylamino Groups: Present in both compounds, this group enhances solubility and basicity, facilitating membrane penetration .

Nitroaryl-Containing Compounds

Compound Name Core Structure Activity Notes Reference
Target Compound Ethanediamide Unspecified
4-((4-Aminophenyl)diazenyl)-2-...phenol Azo dye, nitro Antimicrobial, DFT-studied
  • Nitro Group Impact : The nitro group in the target compound may stabilize aromatic stacking interactions, similar to azo dyes, but could also increase oxidative stress risks .

Research Findings and Implications

  • Thiophene Motif : Thiophene derivatives are prevalent in antimicrobial and CNS-active compounds, suggesting the target compound may share similar target affinities .
  • Nitro vs. Halogen Substituents : The nitro group in the target compound may confer greater metabolic stability than bromine but requires careful toxicity profiling .

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide, also known by its CAS number 923234-03-1, is an organic compound with potential biological activity that has garnered interest in medicinal chemistry. This compound features a unique structure that combines a dimethylamino group, a thiophene ring, and a nitrophenyl moiety, suggesting diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2OS, with a molecular weight of 302.4 g/mol. The structural elements contribute to its physicochemical properties that can influence its biological activity.

PropertyValue
Molecular FormulaC17H22N2OS
Molecular Weight302.4 g/mol
CAS Number923234-03-1

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Interaction : The dimethylamino group may enhance binding affinity to certain enzymes or receptors, potentially modulating their activity.
  • Receptor Modulation : The thiophene moiety can facilitate interactions with specific receptors, influencing signaling pathways.
  • Nitro Group Activity : The presence of the nitrophenyl group may contribute to redox activity, impacting cellular oxidative states.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives show efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.
  • Neuroactive Effects : The dimethylamino group is often associated with neuroactive properties, indicating possible applications in neuropharmacology.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on related compounds and their biological activities:

  • Antimicrobial Study : A study conducted on thiophene derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties due to its structural components .
  • Cytotoxicity Assessment : In vitro assays have demonstrated that compounds with nitrophenyl groups exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar configurations were tested against breast and lung cancer cells, showing IC50 values in the micromolar range .
  • Neuropharmacological Evaluation : Research on dimethylamino-containing compounds has revealed their potential as modulators of neurotransmitter systems. This could imply that the compound may influence serotonin or dopamine pathways, which are critical in treating neurological disorders .

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